molecular formula C13H20ClNO B1458068 1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride CAS No. 1864074-57-6

1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride

Cat. No. B1458068
M. Wt: 241.76 g/mol
InChI Key: XVQRABCNZBLKCL-UHFFFAOYSA-N
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Description

“1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that it may have similar properties to related compounds.



Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of “Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate” was achieved through a two-step reaction3. However, the specific synthesis process for “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” is not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various methods such as 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods3. The crystal structure was also optimized by density functional theory calculations3. However, the specific molecular structure analysis for “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” is not detailed in the retrieved sources.



Chemical Reactions Analysis

The chemical reactions involving “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” are not specified in the retrieved sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” are not detailed in the retrieved sources. However, related compounds often have their properties characterized by techniques such as NMR, MS, and FT-IR3.


Scientific Research Applications

Environmental Impact and Toxicity Studies

Research on compounds like parabens and polybrominated dibenzo-p-dioxins (PBDDs) underscores the environmental persistence and potential toxicity of certain chemicals. For instance, parabens, used as preservatives in cosmetics and pharmaceuticals, have been detected in aquatic environments, raising concerns about their endocrine-disrupting capabilities and overall environmental impact (Haman et al., 2015). Similarly, PBDDs, by-products of brominated flame retardants, have been reviewed for their toxicological effects, suggesting they share toxic profiles with their chlorinated analogs and may pose health risks to both wildlife and humans (Mennear & Lee, 1994).

Medicinal and Pharmacological Applications

Compounds like sibutramine highlight the application of specific chemical structures in addressing health conditions such as obesity. Sibutramine, acting as a serotonin and noradrenaline reuptake inhibitor (SNRI), demonstrates the importance of chemical research in developing therapeutic agents (Heal et al., 1998).

Advanced Materials and Cleaner Technologies

The synthesis and application of novel materials, such as those for adsorbing environmental pollutants or facilitating cleaner production processes, represent a critical area of chemical research. For example, the development of effective adsorbents for removing perfluorinated compounds (PFCs) from water showcases the intersection of chemistry and environmental engineering (Du et al., 2014).

Safety And Hazards

The safety and hazards associated with “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” are not specified in the retrieved sources. However, a related compound, 5-DBFPV, is considered a controlled substance in some jurisdictions4.


Future Directions

The future directions for research on “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” are not specified in the retrieved sources. However, related compounds are often the subject of ongoing research due to their potential biological activities4.


Please note that this analysis is based on the limited information available from the retrieved sources and may not fully cover all aspects of “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride”. Further research may be needed to obtain a more comprehensive understanding of this compound.


properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-9(2)7-12(14)10-3-4-13-11(8-10)5-6-15-13;/h3-4,8-9,12H,5-7,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQRABCNZBLKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC2=C(C=C1)OCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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